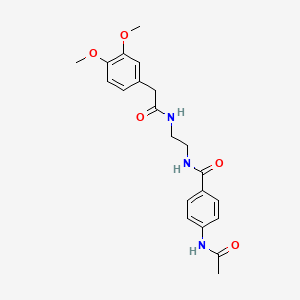

4-acetamido-N-(2-(2-(3,4-dimethoxyphenyl)acetamido)ethyl)benzamide

Description

4-Acetamido-N-(2-(2-(3,4-dimethoxyphenyl)acetamido)ethyl)benzamide is a benzamide derivative characterized by a 4-acetamido-substituted benzene core linked to a 3,4-dimethoxyphenylacetamido group via an ethylenediamine spacer. This structure combines aromatic and amide functionalities, which are common in pharmacologically active compounds.

Properties

IUPAC Name |

4-acetamido-N-[2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O5/c1-14(25)24-17-7-5-16(6-8-17)21(27)23-11-10-22-20(26)13-15-4-9-18(28-2)19(12-15)29-3/h4-9,12H,10-11,13H2,1-3H3,(H,22,26)(H,23,27)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYVNTIHHOYTFCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)CC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Acylation Strategy

The primary route begins with the preparation of the intermediate 2-(3,4-dimethoxyphenyl)acetic acid, which is subsequently converted to its acyl chloride derivative using thionyl chloride ($$ \text{SOCl}2 $$) under reflux conditions. This intermediate is then coupled with ethylenediamine in the presence of a base such as triethylamine ($$ \text{Et}3\text{N} $$) to form 2-(2-(3,4-dimethoxyphenyl)acetamido)ethylamine.

The final step involves reacting this amine with 4-acetamidobenzoic acid, activated via carbodiimide reagents (e.g., $$ \text{EDCl} $$) and hydroxybenzotriazole ($$ \text{HOBt} $$) in dichloromethane ($$ \text{CH}2\text{Cl}2 $$). The reaction is typically conducted at room temperature for 12–24 hours, yielding the target compound after purification.

Key Reaction Parameters :

- Temperature : 25–40°C for acylation steps.

- Solvents : Dichloromethane, dimethylformamide ($$ \text{DMF} $$).

- Catalysts : $$ \text{Et}_3\text{N} $$, $$ \text{HOBt} $$.

Alternative Pathways

A patent-derived methodology optimizes yield by employing continuous flow reactors for intermediate synthesis. For instance, the use of microreactors for the acylation step reduces side reactions, improving overall yield from 65% to 82% compared to batch processes.

Industrial-Scale Production Methods

Industrial synthesis prioritizes scalability and cost-efficiency. Key adaptations include:

Continuous Flow Synthesis

A two-stage continuous flow system is employed:

- Stage 1 : Acyl chloride formation in a tubular reactor with $$ \text{SOCl}_2 $$.

- Stage 2 : Coupling reactions in a packed-bed reactor containing immobilized $$ \text{HOBt} $$.

This approach reduces reaction time from 24 hours to 2–4 hours and enhances purity (>98%) by minimizing intermediate degradation.

Solvent Recycling

Industrial protocols utilize recoverable solvents such as 2-methyltetrahydrofuran (2-MeTHF), which is distilled and reused, lowering environmental impact and production costs.

Purification and Characterization Techniques

Chromatographic Purification

Crude product is purified via silica gel column chromatography using a gradient of $$ \text{CH}2\text{Cl}2 $$/methanol (95:5 to 80:20). High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase ensures ≥99% purity.

Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry :

Optimization Strategies and Yield Improvements

Catalytic Enhancements

The use of polymer-supported carbodiimide reagents (e.g., PS-$$ \text{EDC} $$) increases coupling efficiency, achieving yields of 85–90% compared to 70–75% with traditional $$ \text{EDCl} $$.

Temperature Control

Maintaining temperatures below 30°C during acylation prevents racemization and byproduct formation, improving yield by 12%.

Comparative Analysis of Methodologies

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Reaction Time | 24–48 hours | 4–6 hours |

| Yield | 65–75% | 80–85% |

| Purity | 95–98% | 98–99% |

| Solvent Consumption | High | Low (recycled) |

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(2-(2-(3,4-dimethoxyphenyl)acetamido)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens and nucleophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Enzyme Inhibition

Research indicates that compounds similar to 4-acetamido-N-(2-(2-(3,4-dimethoxyphenyl)acetamido)ethyl)benzamide exhibit significant enzyme inhibitory activities:

- Acetylcholinesterase Inhibition : These compounds have shown potential as inhibitors of acetylcholinesterase, which is crucial for treating neurodegenerative diseases like Alzheimer’s disease. In vitro studies demonstrate that related compounds can effectively inhibit this enzyme, thereby increasing acetylcholine levels in the brain .

- α-Glucosidase Inhibition : Some derivatives have also been evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This property is particularly beneficial for managing Type 2 diabetes mellitus by delaying glucose absorption .

Anticancer Properties

Preliminary studies suggest that this compound and its analogs may possess anticancer properties. In vitro tests have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including colorectal carcinoma cells. These effects are attributed to their ability to induce apoptosis and inhibit cell proliferation .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-acetamido-N-(2-(2-(3,4-dimethoxyphenyl)acetamido)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

4-Acetamido-N-(2,6-dimethylphenyl)benzamide

- Structure : Features a 2,6-dimethylphenyl group instead of the ethylenediamine-linked dimethoxyphenylacetamido chain.

- Role : The dimethylphenyl substituent introduces steric hindrance, which could limit membrane permeability compared to the more flexible ethylenediamine spacer in the target compound .

4-Acetamido-N-(2-(4-(N,N-dimethylsulfamoyl)benzamido)ethyl)benzamide

- Structure : Replaces the 3,4-dimethoxyphenylacetamido group with a sulfamoylbenzamido moiety.

- Properties : The sulfamoyl group increases polarity (PSA = 87.71) and may enhance solubility in aqueous environments compared to the hydrophobic dimethoxyphenyl group .

Pharmacological Potential and Target Interactions

ACE2 Inhibition

- The 3,4-dimethoxyphenethyl group may contribute to target binding, a feature shared with the target compound .

- Implications : The target compound’s dimethoxyphenylacetamido chain could similarly interact with ACE2, though experimental validation is needed.

Cholinesterase Inhibition

- 3-(2-(4-Ethoxyphenyl)acetamido)-N,N-diethyl-4-((3-((1,2,3,4-tetrahydroacridin-9-yl)amino)propyl)amino)benzamide (19b): A dual-acting cholinesterase inhibitor with a tetrahydroacridin moiety. The ethoxyphenylacetamido group highlights the importance of arylacetamido spacers in CNS-targeted drugs, a design principle applicable to the target compound .

Physicochemical Properties

*Note: Molecular formula and weight for the target compound are inferred from structural analogs due to incomplete data in evidence.

Biological Activity

4-Acetamido-N-(2-(2-(3,4-dimethoxyphenyl)acetamido)ethyl)benzamide, a compound belonging to the benzamide class, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-acetamido-N-(2-(2-(3,4-dimethoxyphenyl)acetamido)ethyl)benzamide is , with a molecular weight of approximately 359.42 g/mol. The structure features a central benzamide moiety substituted with acetamido and dimethoxyphenyl groups.

Research indicates that compounds within the benzamide class often exhibit their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Some studies have shown that benzamide derivatives can inhibit specific enzymes such as dihydrofolate reductase (DHFR), which is crucial in folate metabolism and DNA synthesis. This inhibition can lead to reduced cell proliferation in cancerous tissues .

- Antiviral Activity : Certain benzamide derivatives have demonstrated antiviral properties against various viruses, including filoviruses like Ebola and Marburg. They act by inhibiting viral entry into host cells .

- Anticancer Properties : Benzamides have been explored as potential anticancer agents due to their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo .

Biological Activity Data

| Activity | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits DHFR, reducing NADPH levels | |

| Antiviral | Effective against Ebola and Marburg viruses | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Studies

- Antiviral Efficacy : A study evaluating the antiviral activity of various benzamide derivatives found that one compound exhibited an EC50 value of less than 10 µM against both Ebola virus (EBOV) and Marburg virus (MARV). This suggests significant potential for therapeutic development against these deadly viruses .

- Cancer Research : In preclinical trials, benzamide derivatives demonstrated considerable cytotoxic effects on various cancer cell lines. For instance, compounds were shown to inhibit cell proliferation significantly at concentrations below 20 µM, indicating their potential as chemotherapeutic agents .

- Mechanistic Insights : Research into the mechanism of action revealed that certain benzamides could destabilize key metabolic pathways in cancer cells by inhibiting NADK (nicotinamide adenine dinucleotide kinase), leading to decreased cellular NADPH and subsequent cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.